(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17491899
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2N |
|---|---|
| Molecular Weight | 216.10 g/mol |
| IUPAC Name | (1R)-5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
| Standard InChI Key | MWBLTXQYXDMWTF-SECBINFHSA-N |
| Isomeric SMILES | C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Cl)N |
| Canonical SMILES | C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N |
Introduction
(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of tetrahydronaphthalenes. It features a naphthalene backbone with two chlorine substituents at the 5 and 6 positions and an amine group at the 1 position. This compound is significant in various fields of chemistry and biology due to its structural properties and potential applications, particularly in medicinal chemistry where it may serve as an intermediate or active pharmaceutical ingredient .
Synthesis Methods
The synthesis of (R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. Common methods include chlorination reactions using solvents like dichloromethane or toluene to facilitate the process while minimizing side reactions. Careful control of reaction conditions such as temperature, pressure, and concentration is crucial to achieve high yields.
Potential Applications
This compound has potential applications in medicinal chemistry, where it may modulate neurotransmitter pathways or enzyme activities due to its structural features. Its binding interactions are often studied using techniques like molecular docking simulations to predict affinities and activities.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized (R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Research Findings
| Compound | Application | Key Features |
|---|---|---|
| (R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine | Medicinal Chemistry | Chlorine substituents enhance hydrophobic interactions, potential for modulating neurotransmitter pathways. |
| 5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol | Pharmaceuticals and Organic Synthesis | Hydroxyl group at the 1st position influences biological activity. |
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